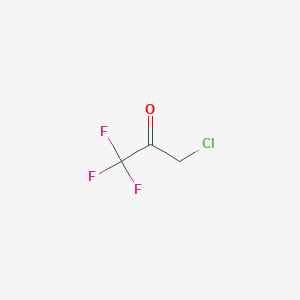

1-Chloro-3,3,3-trifluoroacetone

Vue d'ensemble

Description

1-Chloro-3,3,3-trifluoroacetone is an organic compound with the molecular formula C3H2ClF3O. It is a clear liquid with a boiling point of 71-72°C and a density of 1.45 g/cm³ . This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Méthodes De Préparation

1-Chloro-3,3,3-trifluoroacetone can be synthesized from 1,1-dichloro-3,3,3-trifluoroacetone hydrate . The reaction involves the use of anhydrous aluminum trichloride as a catalyst and toluene as a solvent. The reaction is carried out at a temperature of 0-5°C for 3-4 hours, followed by the addition of ice water and adjustment of pH to 8-9 using a 40% sodium hydroxide solution . Industrial production methods often involve similar reaction conditions but on a larger scale to meet commercial demands .

Analyse Des Réactions Chimiques

1-Chloro-3,3,3-trifluoroacetone undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: It can be hydrolyzed to form methyl alcohol and hydrogen chloride.

Common reagents used in these reactions include zinc powder for reduction and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Synthetic Chemistry

1-Chloro-3,3,3-trifluoroacetone serves as a valuable intermediate in the synthesis of various fluorinated compounds. Its trifluoromethyl group enhances the lipophilicity and biological activity of derivatives formed from it. This compound can be used in:

- Fluorinated Pharmaceuticals: The trifluoromethyl group is often incorporated into drug molecules to enhance their pharmacokinetic properties.

- Building Block for Complex Molecules: It acts as a precursor for synthesizing more complex fluorinated structures through various organic reactions such as nucleophilic substitution and acylation.

Environmental Chemistry

Research has highlighted its role in studying atmospheric reactions. For instance:

- Ozone Formation Studies: this compound has been investigated for its impact on ground-level ozone formation. Studies indicate that its reactivity is lower than that of ethane, suggesting potential regulatory exemptions under VOC (volatile organic compounds) regulations due to its negligible ozone impact .

Biological Applications

The compound's biological activities have been explored in various studies:

- Antimicrobial Activity: Derivatives of this compound have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, a study reported moderate activity against Gram-positive bacteria and high activity against Gram-negative strains .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate | High |

| Control (Tetracycline) | High | High |

- Anticancer Potential: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis has been documented in studies involving lung cancer (A549), breast cancer (MCF7), and cervical cancer (HeLa) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 25 |

| MCF7 (Breast cancer) | 30 |

| HeLa (Cervical cancer) | 20 |

Industrial Applications

In the industrial sector, this compound is utilized for:

- Specialty Chemicals Production: It is employed in the manufacturing of specialty chemicals that require specific fluorinated properties.

- Foam Blowing Agents: Its low environmental impact makes it suitable for use as a foam-blowing agent in various applications .

Case Study 1: Synthesis and Evaluation

A study synthesized several pyrrole derivatives incorporating this compound using modified Knorr reactions. Characterization techniques such as NMR and mass spectrometry were employed to confirm structures. The evaluation revealed enhanced antimicrobial and anticancer activities compared to non-fluorinated analogs .

Case Study 2: Mechanistic Studies

Mechanistic investigations indicated that the compound modulates key signaling pathways involved in inflammation and apoptosis. Specifically, it was found to inhibit NF-kB signaling in macrophages, leading to reduced expression of inflammatory markers .

Mécanisme D'action

The mechanism of action of 1-Chloro-3,3,3-trifluoroacetone involves its reactivity as an electrophile. It can undergo electrophilic addition reactions, where it reacts with nucleophiles to form new compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparaison Avec Des Composés Similaires

1-Chloro-3,3,3-trifluoroacetone is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:

1,1,1-Trifluoroacetone: Lacks the chlorine atom and has different reactivity.

1-Bromo-3,3,3-trifluoroacetone: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.

1,1-Difluoroacetone: Contains fewer fluorine atoms, resulting in different physical and chemical properties.

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Activité Biologique

1-Chloro-3,3,3-trifluoroacetone (CAS No. 431-37-8) is a halogenated organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of chlorine and trifluoromethyl groups, contributes to its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₂ClF₃O |

| Molecular Weight | 146.50 g/mol |

| Density | 1.422 g/cm³ |

| Boiling Point | 71.2 °C |

| Flash Point | 50 °C |

| LogP | 1.3566 |

This compound exhibits biological activity primarily through its ability to interact with various biochemical pathways. It has been shown to act as a reactive electrophile , which can modify nucleophilic sites in proteins and nucleic acids, potentially leading to cellular toxicity or therapeutic effects.

Case Studies on Biological Activity

- Toxicological Studies : Research indicates that exposure to this compound can result in cytotoxic effects in mammalian cells. In vitro studies demonstrated that this compound induces apoptosis in human lung cancer cells through oxidative stress mechanisms. The activation of caspase pathways was observed, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

- Enzyme Inhibition : Investigations into the enzyme inhibition potential of this compound revealed that it can inhibit certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, highlighting the need for caution in therapeutic settings .

Safety and Toxicity

The safety profile of this compound indicates it is flammable and toxic upon inhalation or skin contact. Acute toxicity studies have classified it as hazardous, necessitating appropriate handling measures in laboratory and industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-3,3,3-trifluoroacetone in laboratory settings?

- Methodological Answer : Synthesis can involve halogen exchange or fluorination of precursor molecules. For example, brominated analogs (e.g., 1-Bromo-3,3,3-trifluoroacetone, CAS 431-35-6) are synthesized via nucleophilic substitution, suggesting similar approaches for the chloro derivative. Fluorination of chlorinated acetone derivatives using hydrogen fluoride (HF) or catalytic methods (e.g., chromium oxide-based catalysts for fluorinated propenes) may apply .

- Key Considerations : Monitor reaction conditions (temperature, catalyst activity) to avoid side products like trifluoroacetic acid derivatives.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use gas chromatography (GC) for purity assessment, coupled with mass spectrometry (MS) to confirm molecular weight (146.50 g/mol). Nuclear magnetic resonance (NMR) can resolve structural features: -NMR for trifluoromethyl groups and -NMR for carbonyl and chlorine environments. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm) and C-Cl/F vibrations .

- Validation : Compare with reference data from PubChem or EPA DSSTox for spectral matching .

Q. What are the critical physical and chemical properties of this compound relevant to experimental design?

- Key Properties :

- Boiling point: 71–72°C (purification via distillation).

- Density: ~1.31 g/cm (similar to brominated analog, 1.176 g/cm).

- Reactivity: Susceptible to nucleophilic attack at the carbonyl or halogen sites .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound undergoes nucleophilic substitution versus elimination?

- Methodological Answer :

- Substitution : React with nucleophiles (e.g., hydroxide) to form trifluoroacetone derivatives. Steric hindrance from the trifluoromethyl group may slow kinetics.

- Elimination : Under basic conditions, dehydrohalogenation could yield unsaturated trifluoroketones. Computational studies (DFT) can model transition states and regioselectivity .

- Data Analysis : Use kinetic isotope effects or Hammett plots to distinguish mechanisms.

Q. What computational approaches are effective for predicting the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electron-withdrawing effects of -CF and -Cl on carbonyl polarization.

- Frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Validation : Compare computed spectra (IR, NMR) with experimental data to refine models.

Q. How does thermal stability impact the storage and application of this compound in high-temperature reactions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Evidence from fluorinated propenes suggests stability up to 150°C, but keto-enol tautomerism or retro-aldol reactions may occur at higher temperatures .

- Mitigation : Store under refrigeration (<4°C) with stabilizers (e.g., radical inhibitors).

Q. What strategies minimize byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Optimize catalyst selectivity (e.g., chromium oxide catalysts for fluorination) and reaction stoichiometry. Gas-phase reactions reduce solvent interference, while continuous-flow systems enhance yield .

- Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., trifluoroacetic acid, dimerized products) and adjust purification protocols .

Propriétés

IUPAC Name |

3-chloro-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF3O/c4-1-2(8)3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONJVQFMOZAXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378738 | |

| Record name | 1-CHLORO-3,3,3-TRIFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-37-8 | |

| Record name | 1-CHLORO-3,3,3-TRIFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1,1,1-trifluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.